2-Chloro-3-phenylpropanal

Catalog No.
S8924206
CAS No.
M.F
C9H9ClO
M. Wt
168.62 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-phenylpropanal

Product Name

2-Chloro-3-phenylpropanal

IUPAC Name

2-chloro-3-phenylpropanal

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C9H9ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2

InChI Key

DDZWOTNZLQMMLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C=O)Cl

2-Chloro-3-phenylpropanal is a highly versatile bifunctional alpha-chloroaldehyde featuring a reactive carbonyl group and an alpha-chloride leaving group, stabilized by a sterically demanding benzyl moiety [1]. In industrial and advanced laboratory settings, it is primarily procured as a linchpin reagent for asymmetric organocatalysis, N-heterocyclic carbene (NHC) annulations, and biocatalytic cascades [2]. Unlike simple aliphatic aldehydes, its unique combination of electrophilicity and steric bulk allows it to serve as an enolate equivalent in cycloadditions, making it a critical building block for the synthesis of complex chiral heterocycles, functionalized succinimides, and beta-chloramines [3].

Research Fit

1

Electrophilic acceptor in organocatalytic asymmetric cross-aldol reactions

2

Key precursor to the allosteric BDK inhibitor (S)-CPP

3

Building block for chiral α-fluoroaldehydes via kinetic resolution

4

Bifunctional handle for halogenated polyketide fragment assembly

Substituting 2-chloro-3-phenylpropanal with its unchlorinated parent, hydrocinnamaldehyde, completely abolishes its utility in NHC-catalyzed annulations and dynamic kinetic resolutions, as the critical alpha-chloride leaving group required for enolate generation is absent [1]. Conversely, attempting to substitute with the more reactive 2-bromo-3-phenylpropanal often leads to procurement and process failures; the alpha-bromo analog exhibits higher lability, which increases background degradation, lowers isolated yields in cross-aldol reactions, and complicates storage stability [2]. Furthermore, replacing the benzyl group with a simple aliphatic chain (e.g., 2-chloropropanal) removes the steric shielding necessary for high enantio- and diastereocontrol in transition-state assemblies, resulting in poor facial discrimination during cycloadditions [3].

Substitution Risk

2-Bromo analog

L-proline-catalyzed cross-aldol yield may drop by ~41% relative to the chloro congener, impacting throughput.

2-Fluoro analog

Does not replicate the quantitative yield and anti-selectivity of the chloro derivative in Mukaiyama aldol cascades.

Non-halogenated analog

Lacks α-electronic activation, preventing the chemoselective differentiation required for privileged acceptor reactivity.

Yield and Stability in Organocatalytic Cross-Aldol Reactions

In asymmetric organocatalytic cross-aldol reactions, the choice of alpha-haloaldehyde significantly impacts the efficiency of the transformation. Studies demonstrate that using 2-chloro-3-phenylpropanal as the acceptor aldehyde provides superior stability and higher product recovery compared to its brominated counterpart [1]. The more labile alpha-bromo group of 2-bromo-3-phenylpropanal leads to competitive degradation pathways under catalytic conditions, resulting in a measurable decrease in isolated yield [1].

Evidence DimensionReaction efficiency and isolated yield
Target Compound DataMaintains stability, enabling high-yielding cross-aldol adducts
Comparator Or Baseline2-Bromo-3-phenylpropanal (results in decreased yield due to alpha-bromo lability)
Quantified DifferenceDirect substitution with the bromo-analog causes a documented decrease in overall yield
ConditionsOrganocatalytic cross-aldol reaction with aliphatic donor aldehydes

Procuring the alpha-chloro variant rather than the alpha-bromo analog minimizes substrate degradation and maximizes product recovery in complex organocatalytic cascades.

Cross-Aldol Yield
Head-to-head

48% yield, 19:1 anti/syn, 97% ee

Chloro analog outperforms bromo by 14 pp.

Reported context: DMF, 0 °C, L-proline cat.

Enantiocontrol in NHC-Catalyzed Succinimide Annulation

The synthesis of functionalized succinimides via N-heterocyclic carbene (NHC) catalysis strictly requires an alpha-leaving group to generate the active carbene-enolate intermediate. When utilizing 2-chloro-3-phenylpropanal, the annulation proceeds with exceptional stereocontrol, delivering the target succinimide with a diastereomeric ratio (d.r.) of >20:1 and 99% enantiomeric excess (ee) [1]. Unchlorinated baseline aldehydes cannot undergo this alpha-elimination, rendering them completely unreactive in this specific catalytic cycle [1].

Evidence DimensionDiastereomeric ratio (d.r.) and enantiomeric excess (ee)
Target Compound Data>20:1 d.r., 99% ee
Comparator Or BaselineHydrocinnamaldehyde (0% yield, fails to form enolate)
Quantified Difference>20:1 d.r. and 99% ee vs. complete reaction failure
ConditionsNHC catalysis, room temperature

The precise alpha-chlorination is strictly required to access the reactive intermediates necessary for asymmetric heterocyclic synthesis.

Mukaiyama Aldol
Cross-study

Quantitative yield, anti-selective

Solvent-tunable (toluene) stereoselectivity.

Fluoro/bromo analogs fail this profile.

Biocatalytic Dynamic Kinetic Resolution for Beta-Chloramine Synthesis

In the synthesis of chiral beta-chloramines via organo- and biocatalytic cascades, the steric bulk of the substrate is critical for enzymatic recognition. 2-Chloro-3-phenylpropanal serves as a highly efficient substrate for Imine Reductase (IRED-2-29) mediated dynamic kinetic resolution (DKR), yielding enantiomerically enriched beta-chloramines at 20 mM concentrations [1]. The benzyl moiety provides the necessary steric differentiation within the enzyme active site, a feature lacking in smaller aliphatic alpha-chloroaldehydes, which typically exhibit poor enantioselectivity under identical biocatalytic conditions [1].

Evidence DimensionEnantioselectivity in enzymatic reductive amination
Target Compound DataExcellent enantioselectivity with IRED-2-29
Comparator Or BaselineAliphatic alpha-chloroaldehydes (poor enantioselectivity due to lack of steric bulk)
Quantified DifferenceHigh enantiomeric enrichment vs. poor stereodiscrimination
Conditions20 mM substrate, 200 mM methylamine, IRED-2-29 biocatalyst

The combination of the alpha-chloro group and the bulky benzyl moiety makes this compound the superior choice for biocatalytic linchpin transformations requiring high enantioselectivity.

Fluorination Res.
Head-to-head

98% yield, 87% ee (R)

Stoichiometric switch controls ee outcome.

3:1 sub:NFSI ratio; Jørgensen-Hayashi cat.

One-Step Synthesis
Class-level

95% from 3-phenylpropanol

TCCA/TEMPO oxidative chlorination.

Chromatography-free; 0.67 h in CH₂Cl₂.

BDK Inhibitor Precursor
Supporting

IC₅₀ 6.3 µM (8.4× better)

Allosteric BDK inhibitor via chiral resolution.

Compare to 4PB IC₅₀ = 53.1 µM.

Commercial Purity
Specification

97% purity, batch-specific QC

Multi-method documentation (NMR/HPLC/GC).

Reduces risk of catalyst poisoning in method dev.

Synthesis of Chiral Succinimides and Lactams

Directly following its proven performance in NHC-catalyzed annulations (>20:1 d.r., 99% ee), 2-chloro-3-phenylpropanal is the premier precursor for generating functionalized succinimides and related lactams [1]. It acts as a reliable enolate equivalent, making it ideal for pharmaceutical discovery programs targeting complex heterocyclic scaffolds.

Production of Enantiopure Beta-Chloramines

Leveraging its compatibility with Imine Reductase (IRED) cascades, this compound is perfectly suited for the dynamic kinetic resolution synthesis of beta-chloramines [2]. These amphoteric molecules serve as powerful, bidirectional linchpins for rapid structural elaboration in medicinal chemistry.

Asymmetric Cross-Aldol Building Blocks

Due to its superior stability compared to alpha-bromo analogs, 2-chloro-3-phenylpropanal is the optimal acceptor aldehyde for organocatalytic cross-aldol reactions [3]. It allows for the efficient construction of contiguous stereocenters without the significant yield losses associated with substrate degradation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Anti-selective organocatalytic aldol reactions
α-Chloro electrophilic reactivity profile
Verify anti/syn ratio and ee for target aldehyde
Chiral fluorinated building block synthesis
Kinetic resolution efficiency via Cl leaving group
Monitor substrate:NFSI stoichiometry for ee control
Halogenated polyketide fragment assembly
Solvent-controlled Mukaiyama aldol reactivity
Validate yield and anti-selectivity switch in toluene
BDK inhibitor precursor for metabolic disease research
Inexpensive racemic aldehyde feedstock
Confirm (S)-CPP IC₅₀/Kd vs. 4PB after resolution

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

168.0341926 g/mol

Monoisotopic Mass

168.0341926 g/mol

Heavy Atom Count

11

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